Ethyl 3-chloropropionate serves as a versatile building block in organic synthesis due to its reactive chloropropyl group. Researchers utilize it in various reactions, including:
Ethyl 3-chloropropionate has potential applications in the development of new drugs due to its ability to interact with various biological targets. Research explores its use in:
Ethyl 3-chloropropionate is an organic compound with the molecular formula CHClO and a CAS number of 623-71-2. This compound is classified as an ester, specifically the ethyl ester of 3-chloropropanoic acid. It appears as a colorless to pale yellow liquid with a characteristic fruity odor. Ethyl 3-chloropropionate has a boiling point of approximately 162 °C and a flash point of 54 °C, indicating its flammable nature . Its solubility in water is limited, making it more soluble in organic solvents .
ECP is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is classified as a hazardous material due to the following properties:
Ethyl 3-chloropropionate can be synthesized through various methods:
Ethyl 3-chloropropionate finds applications in various fields:
Ethyl 3-chloropropionate shares similarities with several other compounds, particularly chlorinated esters and propionic acid derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl propanoate | CHO₂ | Lacks chlorine; used widely as a flavoring agent |
Methyl 3-chloropropionate | CHClO₂ | Methyl group instead of ethyl; different solubility |
Butyl 3-chloropropionate | CHClO₂ | Larger butyl group; altered physical properties |
Ethyl chloroacetate | CHClO₂ | Chlorine at a different position; more reactive |
Ethyl 3-chloropropionate is unique due to its specific chlorination at the third carbon of propanoic acid, influencing both its chemical reactivity and potential applications compared to other similar compounds.
Irritant